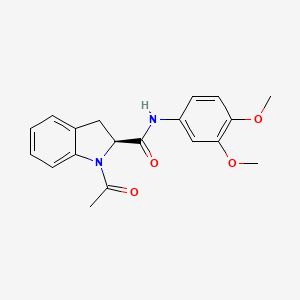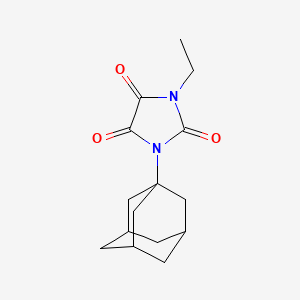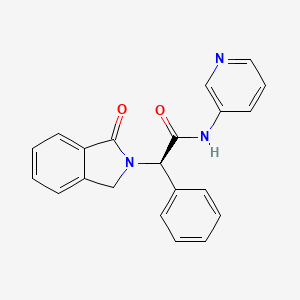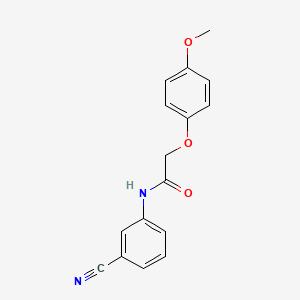![molecular formula C17H21N3O2S B7644856 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one, also known as EPTI, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. EPTI is a thiazole-indole derivative that has been synthesized using various methods, and its mechanism of action has been investigated in several studies.
Wirkmechanismus
The mechanism of action of 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression, and glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In one study, this compound was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway. This compound has also been found to induce cell cycle arrest in lung cancer cells by inhibiting the activity of CDK2. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one in lab experiments is that it has been shown to have potential therapeutic applications in cancer and inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for research on 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one. One direction is to investigate the potential use of this compound as a therapeutic agent for other types of cancer and inflammatory diseases. Another direction is to further elucidate the mechanism of action of this compound and identify its molecular targets and pathways. Additionally, future research could investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in vivo.
Synthesemethoden
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one has been synthesized using several methods, including the reaction of 5-bromo-1-methyl-3H-indole-2-one with 3-ethoxypropylamine and potassium thioacetate in the presence of a palladium catalyst. Another method involves the reaction of 5-bromo-1-methyl-3H-indole-2-one with 3-ethoxypropylamine and potassium thioacetate in the presence of copper (I) iodide. The yield of this compound using these methods has been reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one has been investigated for its potential therapeutic applications in several scientific research studies. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study found that this compound could inhibit the growth of lung cancer cells by inducing cell cycle arrest. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it was found to inhibit the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-22-8-4-7-18-17-19-14(11-23-17)12-5-6-15-13(9-12)10-16(21)20(15)2/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUQOPHVLHCUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CS1)C2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)



![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)

![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)